Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate
Brand Name: Vulcanchem
CAS No.: 15298-42-7
VCID: VC21043592
InChI: InChI=1S/C19H18N2O7/c1-7-12-9(4-8(28-7)5-11(22)27-3)16(23)14-13(18(12)25)17(24)10-6-21(2)20-15(10)19(14)26/h6-8,23,25H,4-5H2,1-3H3
SMILES: CC1C2=C(CC(O1)CC(=O)OC)C(=C3C(=C2O)C(=O)C4=CN(N=C4C3=O)C)O
Molecular Formula: C19H18N2O7
Molecular Weight: 386.4 g/mol

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate

CAS No.: 15298-42-7

Cat. No.: VC21043592

Molecular Formula: C19H18N2O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate - 15298-42-7

Specification

CAS No. 15298-42-7
Molecular Formula C19H18N2O7
Molecular Weight 386.4 g/mol
IUPAC Name methyl 2-(5,10-dihydroxy-2,6-dimethyl-4,11-dioxo-8,9-dihydro-6H-isochromeno[7,6-f]indazol-8-yl)acetate
Standard InChI InChI=1S/C19H18N2O7/c1-7-12-9(4-8(28-7)5-11(22)27-3)16(23)14-13(18(12)25)17(24)10-6-21(2)20-15(10)19(14)26/h6-8,23,25H,4-5H2,1-3H3
Standard InChI Key UKFKOEFYGVRJTN-UHFFFAOYSA-N
Isomeric SMILES CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C
SMILES CC1C2=C(CC(O1)CC(=O)OC)C(=C3C(=C2O)C(=O)C4=CN(N=C4C3=O)C)O
Canonical SMILES CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator